molecular formula C17H22N4OS B12230882 2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine

2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B12230882
M. Wt: 330.4 g/mol
InChI Key: PWQFTTKVROWGLM-UHFFFAOYSA-N
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Description

2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of cyclopropylamine with thiocarbohydrazide under acidic conditions to form 5-cyclopropyl-1,3,4-thiadiazole . This intermediate is then reacted with 4-piperidinemethanol and 3-methylpyridine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various pharmacological effects. For instance, it may inhibit specific enzymes or receptors involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
  • 2-Amino-1,3,4-thiadiazole
  • 1,3,4-Thiadiazole derivatives

Uniqueness

Compared to other thiadiazole derivatives, 2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine stands out due to its unique combination of the thiadiazole ring with piperidine and pyridine moieties.

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

2-cyclopropyl-5-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C17H22N4OS/c1-12-3-2-8-18-15(12)22-11-13-6-9-21(10-7-13)17-20-19-16(23-17)14-4-5-14/h2-3,8,13-14H,4-7,9-11H2,1H3

InChI Key

PWQFTTKVROWGLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NN=C(S3)C4CC4

Origin of Product

United States

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